Phenylalanyl-phenylalanyl-glycine
Description
Phenylalanyl-phenylalanyl-glycine (Phe-Phe-Gly) is a tripeptide composed of two phenylalanine residues linked to glycine via peptide bonds. Tripeptides like Phe-Phe-Gly are critical in biochemical research due to their roles in mimicking protein motifs, studying enzyme-substrate interactions, and exploring conformational dynamics .
Phe-Phe-Gly’s structure features aromatic phenyl groups, which contribute to hydrophobic interactions and intramolecular stabilization, as seen in similar tripeptides like phenylalanyl-glycyl-glycine (Phe-Gly-Gly). Computational studies on Phe-Gly-Gly highlight the importance of intramolecular hydrogen bonding and London dispersion forces in stabilizing its conformation . Such interactions likely influence Phe-Phe-Gly’s solubility, stability, and biological activity.
Properties
CAS No. |
75539-83-2 |
|---|---|
Molecular Formula |
C20H23N3O4 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C20H23N3O4/c21-16(11-14-7-3-1-4-8-14)19(26)23-17(20(27)22-13-18(24)25)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13,21H2,(H,22,27)(H,23,26)(H,24,25)/t16-,17-/m0/s1 |
InChI Key |
IWZRODDWOSIXPZ-IRXDYDNUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenylalanyl-phenylalanyl-glycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid (phenylalanine) to the resin, followed by the coupling of the second phenylalanine and finally glycine. Each coupling step is facilitated by activating agents such as carbodiimides (e.g., DCC) and coupling reagents like HOBt or HATU. The reaction conditions usually involve anhydrous solvents like DMF or DCM and are carried out under inert atmosphere .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Solution-phase synthesis involves the stepwise addition of protected amino acids in solution, followed by deprotection and purification steps. This method is suitable for producing large quantities of the peptide with high purity .
Chemical Reactions Analysis
Types of Reactions
Phenylalanyl-phenylalanyl-glycine can undergo various chemical reactions, including:
Oxidation: This reaction can alter the peptide’s structure and function.
Reduction: Reduction reactions can be used to modify the peptide’s functional groups, such as reducing disulfide bonds to thiols.
Substitution: Substitution reactions can introduce new functional groups into the peptide, enhancing its properties or reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction conditions typically involve aqueous or organic solvents and controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or dithiothreitol (DTT) are used under mild conditions to prevent peptide degradation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phenylalanine residues can yield tyrosine derivatives, while reduction of disulfide bonds results in free thiol groups .
Scientific Research Applications
Phenylalanyl-phenylalanyl-glycine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The tripeptide is employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, such as in the design of peptide-based drugs and inhibitors.
Industry: This compound is used in the development of novel materials and bioconjugates
Mechanism of Action
The mechanism of action of phenylalanyl-phenylalanyl-glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. For example, the peptide may inhibit enzyme activity by occupying the active site or alter receptor function by binding to its ligand-binding domain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dipeptides and Tripeptides
L-Phenylalanyl-glycine (Phe-Gly)
- Structure : Dipeptide with phenylalanine and glycine.
- Properties: Acidic dissociation constants (pKa) for Phe-Gly have been experimentally determined, with values influenced by the peptide’s zwitterionic nature.
- Key Difference : Compared to Phe-Phe-Gly, Phe-Gly lacks a second phenylalanine residue, reducing its hydrophobicity and conformational complexity.
Phenylalanyl-glycyl-glycine (Phe-Gly-Gly)
- Structure : Tripeptide with phenylalanine followed by two glycines.
- Properties: IR/UV spectroscopy and molecular dynamics simulations show four stable conformers stabilized by hydrogen bonds and dispersion forces.
- Key Difference : The glycine-rich C-terminal in Phe-Gly-Gly enhances flexibility compared to Phe-Phe-Gly’s dual phenylalanine residues, which may restrict conformational freedom.
N-Acylated Glycine Derivatives
Phenylpropionylglycine
- Structure : N-(3-phenylpropionyl)-glycine, an acylated glycine derivative.
- Properties : Documented in human metabolomics (HMDB ID: HMDB0000860), it is associated with fatty acid metabolism. Its excretion profiles and stability under physiological conditions differ from peptides like Phe-Phe-Gly due to the absence of peptide bonds .
- Key Difference : The acyl linkage in phenylpropionylglycine alters its biodegradability and interaction with enzymes compared to peptide-bond-containing compounds.
N-Acetylphenylglycine
- Structure: Acetylated phenylglycine with a methyl group attached to the amino nitrogen.
- Properties : Melting point ranges from 119–141°C depending on stereochemistry (e.g., D- vs. L-forms). Its solubility in organic solvents contrasts with the polar nature of Phe-Phe-Gly, which is more likely soluble in aqueous buffers .
Phenylglycine Analogs
N-Phenylglycine
- Structure: Glycine with a phenyl group directly attached to the amino nitrogen.
- Properties: Limited solubility in water but miscible with organic solvents like ether. Used in synthetic chemistry as a precursor for dyes and pharmaceuticals .
- Key Difference : The absence of a peptide backbone reduces its relevance in biological systems compared to Phe-Phe-Gly.
D-(-)-α-Phenylglycine
Data Tables
Table 1: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
